molecular formula C16H20Cl4N2 B13049251 N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride

N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride

Katalognummer: B13049251
Molekulargewicht: 382.1 g/mol
InChI-Schlüssel: BYKIYLFOABXGKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride is an organic compound with the molecular formula C16H20Cl4N2. It is known for its unique chemical structure, which includes two 3-chlorobenzyl groups attached to an ethanediamine backbone. This compound is often used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride typically involves the reaction of 3-chlorobenzyl chloride with 1,2-ethanediamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N1,N2-Bis(3-chlorobenzyl)ethane-1,2-diamine: A similar compound with slight variations in its chemical structure.

    N1,N2-Bis((3-chlorobenzyl)methylene)-1,2-ethanediamine: Another related compound with different substituents on the ethanediamine backbone.

Uniqueness

N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C16H20Cl4N2

Molekulargewicht

382.1 g/mol

IUPAC-Name

N,N'-bis[(3-chlorophenyl)methyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C16H18Cl2N2.2ClH/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14;;/h1-6,9-10,19-20H,7-8,11-12H2;2*1H

InChI-Schlüssel

BYKIYLFOABXGKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CNCCNCC2=CC(=CC=C2)Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.